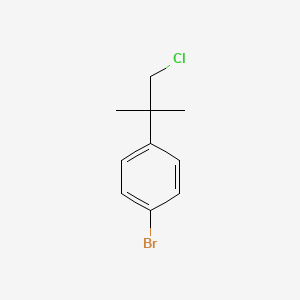
1-Bromo-4-(1-chloro-2-methylpropan-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-4-(1-chloro-2-methylpropan-2-yl)benzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a bromine atom and a 1-chloro-2-methylpropan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1-chloro-2-methylpropan-2-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(1-chloro-2-methylpropan-2-yl)toluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired product.
化学反应分析
Types of Reactions: 1-Bromo-4-(1-chloro-2-methylpropan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Formation of 4-(1-chloro-2-methylpropan-2-yl)phenol or 4-(1-chloro-2-methylpropan-2-yl)aniline.
Oxidation: Formation of 4-(1-chloro-2-methylpropan-2-yl)benzoic acid.
Reduction: Formation of 4-(1-chloro-2-methylpropan-2-yl)benzene.
科学研究应用
1-Bromo-4-(1-chloro-2-methylpropan-2-yl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and agrochemicals.
Biological Studies: Utilized in studies involving enzyme inhibition and receptor binding due to its structural features.
作用机制
The mechanism of action of 1-Bromo-4-(1-chloro-2-methylpropan-2-yl)benzene depends on the specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways . The exact molecular targets and pathways involved can vary based on the context of its use.
相似化合物的比较
1-Bromo-4-chlorobenzene: Similar structure but lacks the 1-chloro-2-methylpropan-2-yl group.
1-Bromo-4-chloro-2-fluorobenzene: Contains a fluorine atom instead of the 1-chloro-2-methylpropan-2-yl group.
1-Bromo-4-chloro-2-methylbenzene: Similar but with a methyl group instead of the 1-chloro-2-methylpropan-2-yl group.
Uniqueness: 1-Bromo-4-(1-chloro-2-methylpropan-2-yl)benzene is unique due to the presence of both bromine and 1-chloro-2-methylpropan-2-yl substituents on the benzene ring
属性
CAS 编号 |
92367-42-5 |
|---|---|
分子式 |
C10H12BrCl |
分子量 |
247.56 g/mol |
IUPAC 名称 |
1-bromo-4-(1-chloro-2-methylpropan-2-yl)benzene |
InChI |
InChI=1S/C10H12BrCl/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 |
InChI 键 |
UTVOHQFZZCVKAP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCl)C1=CC=C(C=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclohexylmethyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14358044.png)
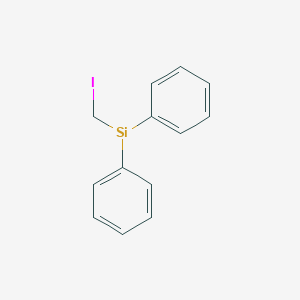
![1-Phenoxy-3-[(3-phenoxyprop-1-EN-2-YL)oxy]propan-2-OL](/img/structure/B14358053.png)
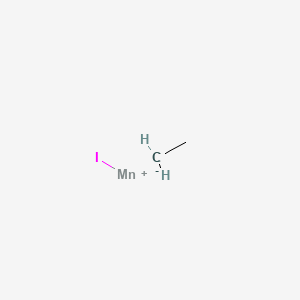
![3-(Octyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14358067.png)
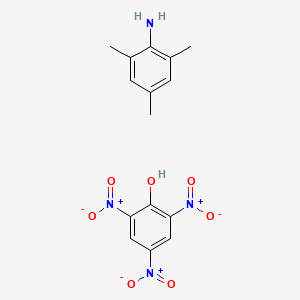
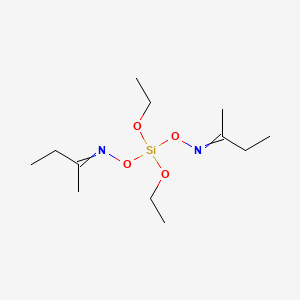
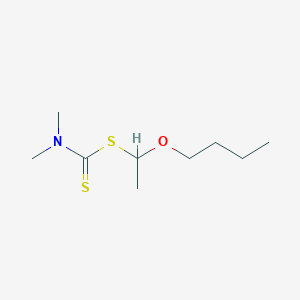

![2-Methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1(5h)-one](/img/structure/B14358095.png)


![1,5-Diphenylbicyclo[3.2.0]heptane](/img/structure/B14358127.png)
![3-Ethyl-2-[2-(naphthalen-1-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide](/img/structure/B14358128.png)
